molecular formula C20H21ClN2O3 B2416651 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone CAS No. 2034395-25-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone

Cat. No.: B2416651
CAS No.: 2034395-25-8
M. Wt: 372.85
InChI Key: CKIZPEOEGHCSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a piperidine core ether-linked to a 3-chloropyridine moiety and functionalized with an isochroman methanone group, a structure indicative of potential central nervous system (CNS) activity. Compounds within this class are frequently investigated for their ability to interact with key neurological targets . Preliminary research on structurally related 4-oxypiperidine ethers suggests potential application as a multiple-targeting ligand. Such compounds are designed to act as histamine H3 receptor (H3R) antagonists/inverse agonists while potentially inhibiting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual-action mechanism is a promising strategy for the treatment of complex neurodegenerative diseases, such as Alzheimer's disease, as it may enhance cognitive function by simultaneously increasing the release of neurotransmitters like acetylcholine and preventing its breakdown in the synaptic cleft . The incorporation of a semirigid aromatic linker, as seen in the isochroman group of this compound, is a known strategy to improve affinity for the H3 receptor by reducing molecular flexibility . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full pharmacological profile, including binding affinity, selectivity, and inhibitory potency against relevant enzymatic targets.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4-dihydro-1H-isochromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-17-12-22-8-5-18(17)26-16-6-9-23(10-7-16)20(24)19-11-14-3-1-2-4-15(14)13-25-19/h1-5,8,12,16,19H,6-7,9-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIZPEOEGHCSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CC4=CC=CC=C4CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone may exhibit anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The compound's ability to modulate specific signaling pathways involved in cancer progression is under investigation.

Central Nervous System Disorders

The piperidine component suggests potential applications in treating central nervous system disorders. Compounds containing piperidine rings are often explored for their neuroactive properties. Preliminary studies indicate that this compound might interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes implicated in disease processes. For example, it could potentially inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been targeted for cancer therapy. The structural similarity to known CDK inhibitors warrants further exploration in this area.

Synthesis Pathways

The synthesis of This compound can be achieved through several synthetic routes:

  • Starting Materials : The synthesis typically begins with commercially available piperidine derivatives and chloropyridine.
  • Reaction Conditions : Various coupling reactions can be employed, including nucleophilic substitution reactions and condensation reactions under controlled temperatures.
  • Purification : The final product can be purified using techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as binding to enzymes or receptors in biological systems. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone: shares structural similarities with other compounds containing piperidine, pyridine, and isochroman moieties.

    4-chloropyridine: A related compound used in various chemical syntheses.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone is a complex organic molecule that exhibits significant biological activity. Its structure includes a piperidine ring, a chloropyridine moiety, and an isochroman structure, which contribute to its pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanism of action.

Structural Overview

The molecular formula of this compound is C18H19ClN2O2C_{18}H_{19}ClN_{2}O_{2}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The combination of these functional groups suggests potential interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological properties.

1. Antimicrobial Activity

Compounds with similar structural features have shown potential antimicrobial properties. The presence of the piperidine ring is often associated with enhanced antimicrobial activity against various pathogens.

Compound NameStructural FeaturesBiological Activity
2-Methylquinolin-4(1H)-oneContains a quinoline coreAntimicrobial and anticancer
3-(Pyridin-4-yloxy)-N-(piperidin-1-yl)propanamidePiperidine linked to pyridineCNS activity
4-(Chlorophenoxy)-N-(piperidin-1-yloxy)-butanamideChlorophenoxy group with piperidinePotential anti-inflammatory

2. Antiviral Properties

Research indicates that similar compounds may exhibit antiviral properties by inhibiting viral replication or interfering with viral entry into host cells. The specific mechanisms remain to be fully elucidated but involve interactions with viral proteins or host cell receptors.

3. Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Evaluation : A study explored the synthesis of various derivatives based on the piperidine structure, evaluating their antibacterial and anticancer activities. The results indicated that modifications to the piperidine ring could enhance biological activity significantly.
  • Structure-Activity Relationship (SAR) : SAR studies have been crucial in identifying key structural features that contribute to the biological efficacy of related compounds. For instance, modifications in the chloropyridine moiety were found to affect the binding affinity to target proteins significantly .
  • In Vivo Studies : Preliminary in vivo studies suggested promising therapeutic applications for this compound in treating infections and tumors, although further research is necessary to confirm these findings in clinical settings .

Q & A

Basic Question: How can the structural integrity and purity of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone be validated in synthetic batches?

Methodological Answer:
Structural characterization requires a combination of spectroscopic techniques:

  • NMR : Analyze the integration ratios of protons in the piperidinyl (δ ~3.0–4.0 ppm) and isochroman (δ ~6.5–7.5 ppm) moieties to confirm substitution patterns .
  • HPLC-MS : Use reverse-phase chromatography (e.g., Chromolith HPLC Columns) with a methanol/water gradient to assess purity (>95%) and detect trace impurities. Compare retention times with authenticated standards .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, recrystallize from methanol under controlled conditions (e.g., 25–30 hr reflux followed by NaOH wash and solvent removal) .

Basic Question: What are the optimal reaction conditions for synthesizing the 3-chloropyridin-4-yl ether linkage in this compound?

Methodological Answer:
The 3-chloropyridin-4-yl ether formation can be achieved via nucleophilic aromatic substitution:

  • Base selection : Use NaOH in dichloromethane (DCM) to deprotonate the piperidin-4-ol intermediate, ensuring minimal side reactions .
  • Temperature control : Maintain reflux at 40–50°C for 24–48 hr to drive the reaction while avoiding decomposition of the chloropyridine moiety .
  • Workup : After reaction completion, wash the organic layer repeatedly with water to remove excess base and byproducts, followed by drying over anhydrous Na₂SO₄ .

Advanced Question: How can contradictory data on the compound’s stability under physiological conditions be resolved?

Methodological Answer:
Discrepancies in stability studies often arise from differences in experimental design:

  • pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–9) at 37°C, monitoring via HPLC for hydrolysis of the methanone group. Compare degradation products with synthetic standards .
  • Oxidative stress : Expose the compound to H₂O₂ or cytochrome P450 enzymes (in vitro) to simulate metabolic pathways. Use LC-MS to identify oxidized derivatives (e.g., isochroman ring opening) .
  • Statistical reconciliation : Apply multivariate analysis to datasets, prioritizing studies with validated analytical methods (e.g., USP-compliant protocols) .

Advanced Question: What strategies are recommended for elucidating the compound’s pharmacological activity against kinase targets?

Methodological Answer:

  • In vitro kinase assays : Screen against a panel of kinases (e.g., PI3Kα, Pfmrk) using fluorescence polarization. Include positive controls (e.g., Hedgehog Antagonist VIII) and adjust ATP concentrations to mimic physiological conditions .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the isochroman-3-yl methanone group and kinase active sites. Validate with site-directed mutagenesis .
  • Cell permeability : Assess membrane penetration using Caco-2 monolayers. Compare with structurally similar compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) to identify substituents enhancing bioavailability .

Advanced Question: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Purospher® STAR Columns with a hexane/isopropanol mobile phase. Optimize flow rate and column temperature to separate diastereomers .
  • Enzymatic resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in tert-butanol. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures with chiral auxiliaries (e.g., tartaric acid derivatives) to favor one enantiomer .

Advanced Question: How should researchers address discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

  • Standardized cell culture conditions : Use identical media (e.g., DMEM with 10% FBS), passage numbers, and incubation times (e.g., 72 hr) across studies .
  • Mechanistic profiling : Perform RNA-seq on treated vs. untreated cells to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .
  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay), applying exclusion criteria for studies lacking proper controls (e.g., untreated wells, solvent-only baselines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.